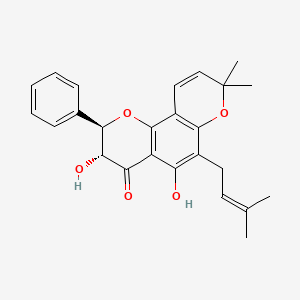

Isomundulinol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H26O5 |

|---|---|

Molecular Weight |

406.5 g/mol |

IUPAC Name |

(2R,3R)-3,5-dihydroxy-8,8-dimethyl-6-(3-methylbut-2-enyl)-2-phenyl-2,3-dihydropyrano[2,3-h]chromen-4-one |

InChI |

InChI=1S/C25H26O5/c1-14(2)10-11-16-19(26)18-20(27)21(28)22(15-8-6-5-7-9-15)29-24(18)17-12-13-25(3,4)30-23(16)17/h5-10,12-13,21-22,26,28H,11H2,1-4H3/t21-,22+/m0/s1 |

InChI Key |

FTKQZUFPVWKFIA-FCHUYYIVSA-N |

Isomeric SMILES |

CC(=CCC1=C(C2=C(C3=C1OC(C=C3)(C)C)O[C@@H]([C@H](C2=O)O)C4=CC=CC=C4)O)C |

Canonical SMILES |

CC(=CCC1=C(C2=C(C3=C1OC(C=C3)(C)C)OC(C(C2=O)O)C4=CC=CC=C4)O)C |

Synonyms |

isomundulinol |

Origin of Product |

United States |

Natural Occurrence and Origin of Isomundulinol

Biogeographical Distribution of Isomundulinol-Producing Organisms: Focus on Mundulea chapelieri from the Madagascar Rainforest

This compound has been isolated from Mundulea chapelieri, a plant species found in the rainforests of Madagascar. sigmaaldrich.com Bioassay-guided fractionation of methanolic extracts from this plant led to the discovery of this compound, along with another new flavonoid, 3-deoxy-MS-II. sigmaaldrich.com Mundulea chapelieri is a source of various other known flavonoids and a sesquiterpenoid. sigmaaldrich.com

Identification and Characterization of this compound-Producing Strains

The identification of this compound-producing organisms primarily involves the collection and analysis of plant material, in this case, Mundulea chapelieri. The process of identifying and characterizing the strains that produce this compound involves detailed chemical analysis of the plant extracts. The structure of this compound was determined using 1D and 2D Nuclear Magnetic Resonance (NMR) experiments, which provide detailed information about the atomic structure of the molecule. sigmaaldrich.com

Methodologies for the Isolation of this compound from Natural Sources

The isolation of this compound from its natural source, Mundulea chapelieri, involves a series of sophisticated laboratory techniques designed to separate and purify the compound from a complex mixture of other plant-derived substances.

Bioassay-guided fractionation is a crucial methodology used to isolate bioactive compounds from natural sources. nih.govresearchgate.net This process involves systematically separating the initial plant extract into various fractions and testing the biological activity of each fraction. nih.govresearchgate.net The fractions that show the desired activity are then subjected to further separation until a pure, active compound is isolated. researchgate.netresearchgate.net In the case of this compound, this technique was employed on the methanolic extracts of Mundulea chapelieri to isolate the cytotoxic compounds. sigmaaldrich.com This method allows researchers to target and isolate compounds with specific biological activities, such as cytotoxicity against cancer cell lines.

Chromatography is a fundamental technique for separating the components of a mixture. researchgate.nethilarispublisher.com For the purification of this compound, methanolic extracts of Mundulea chapelieri are subjected to various chromatographic methods. sigmaaldrich.com These techniques may include:

Column Chromatography : A preparative technique where the sample is passed through a column packed with a stationary phase, and different compounds are separated based on their affinity for the stationary phase and the mobile phase. hilarispublisher.com

Thin-Layer Chromatography (TLC) : An analytical technique used to monitor the progress of the separation and to identify the different components in the fractions. nih.gov

High-Performance Liquid Chromatography (HPLC) : A highly efficient method used for the final purification of compounds to a high degree of purity. researchgate.netmdpi.com

The selection of appropriate solvents and stationary phases is critical for the successful separation and purification of this compound from the complex methanolic extract.

The initial step in isolating this compound is the extraction of the compound from the plant material, which is a biological matrix. hilarispublisher.comslideshare.net The choice of extraction method depends on the physicochemical properties of the target compound and the nature of the biological matrix. ijisrt.comresearchgate.net

Common extraction methods include:

Solvent Extraction : This widely used technique involves using a solvent, such as methanol, to dissolve and extract the desired compounds from the plant material. hilarispublisher.com

Solid-Phase Extraction (SPE) : A technique where the sample is passed through a solid adsorbent that selectively retains the target compound, which can then be eluted with a suitable solvent. ijisrt.comgerstelus.com

The goal of these extraction methods is to efficiently remove this compound from the plant matrix while minimizing the co-extraction of interfering substances. researchgate.net

Biosynthetic Pathways and Precursors of Isomundulinol

Proposed Biosynthetic Routes to Flavonoids and Isomundulinol Analogues

The formation of the basic C6-C3-C6 flavonoid skeleton is a conserved process that serves as the foundation for a vast array of compounds, including the precursors to this compound. nih.gov This pathway begins with primary metabolites and involves a series of enzymatic reactions that build the core structure, which is then further decorated by tailoring enzymes to create structural diversity. frontiersin.orgnih.gov

The biosynthesis of flavonoids begins with the phenylpropanoid pathway. frontiersin.org The amino acid L-phenylalanine is converted to p-coumaroyl-CoA through the sequential action of three key enzymes: frontiersin.org

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

4-coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

This activated precursor then enters the flavonoid-specific pathway:

Chalcone (B49325) synthase (CHS): This is the first committed enzyme in flavonoid biosynthesis. It catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. frontiersin.org

Chalcone isomerase (CHI): Catalyzes the stereospecific cyclization of the chalcone into the flavanone (B1672756), naringenin. frontiersin.org

From the central flavanone intermediate, naringenin, pathways diverge to produce different classes of flavonoids. For the synthesis of a dihydroflavonol like this compound, the following steps are proposed:

Flavanone 3-hydroxylase (F3H): A 2-oxoglutarate-dependent dioxygenase that hydroxylates naringenin at the C-3 position to yield dihydrokaempferol.

Subsequent modifications, crucial for the unique structure of this compound, involve prenylation and pyran ring formation:

Prenyltransferases (PTs): These enzymes catalyze the attachment of prenyl groups, such as the 3-methylbut-2-enyl (prenyl) group found in this compound, from a donor molecule like dimethylallyl pyrophosphate (DMAPP) to the flavonoid core. nih.govresearchgate.net Prenyltransferases are key to generating the structural diversity of many bioactive flavonoids. nih.gov

Cyclases: Specific cytochrome P450 enzymes or other cyclases are proposed to catalyze the formation of the dimethylpyran ring, a characteristic feature of this compound.

The biosynthesis of this compound involves the incorporation of precursors from both primary and secondary metabolism. The entire carbon skeleton is built from the amino acid L-phenylalanine and acetate (B1210297) units in the form of malonyl-CoA.

Key Intermediary Metabolites:

| Metabolite | Role in Pathway |

|---|---|

| L-Phenylalanine | Primary precursor from the shikimate pathway. |

| Cinnamic Acid | Product of PAL-catalyzed deamination of phenylalanine. |

| p-Coumaric Acid | Hydroxylated intermediate formed by C4H. |

| p-Coumaroyl-CoA | Activated thioester, substrate for CHS. frontiersin.org |

| Malonyl-CoA | Provides acetate units for the A-ring of the flavonoid. |

| Naringenin Chalcone | The initial C6-C3-C6 skeleton formed by CHS. frontiersin.org |

| Naringenin | The central flavanone intermediate formed by CHI. |

| Dihydrokaempferol | A dihydroflavonol precursor formed by F3H. |

The specific sequence of prenylation and pyran ring formation on the dihydroflavonol core leading to this compound is yet to be experimentally confirmed.

Genetic Basis of this compound Biosynthesis

The production of complex specialized metabolites like this compound is encoded in the plant's genome. Research into the genetic basis of flavonoid biosynthesis has revealed that the necessary genes are often organized in specific ways and are tightly regulated. frontiersin.orgfrontiersin.org

In many plants, genes for a specific metabolic pathway are co-located on a chromosome, forming a biosynthetic gene cluster (BGC). This clustering facilitates the co-regulation and inheritance of the entire pathway. While the specific BGC for this compound in Mundulea species has not been identified, studies on other plants have successfully characterized BGCs for flavonoid and isoflavonoid (B1168493) synthesis. frontiersin.org For example, a pathogen-induced BGC containing seven enzymes, including a chalcone synthase and cytochrome P450s, was recently discovered in wheat for the production of an isoflavonoid. naturalproducts.net These clusters typically contain the genes for core pathway enzymes (e.g., CHS, CHI) as well as genes for tailoring enzymes like hydroxylases, methyltransferases, and the prenyltransferases required for this compound's final structure. nih.govresearchgate.net Identifying the this compound BGC would involve genomic sequencing of Mundulea chapelieri and bioinformatic analysis to locate clustered genes with functions related to flavonoid biosynthesis.

Understanding the precise function of each gene in a biosynthetic pathway is often achieved through genetic manipulation techniques like gene knockout and overexpression.

Gene Knockout/Knockdown: Techniques such as CRISPR/Cas9 or RNA interference (RNAi) are used to silence or completely disable a specific gene. If the silenced gene is part of the this compound pathway, its knockout would lead to a decrease or complete absence of the final compound and potentially the accumulation of the substrate of the knocked-out enzyme. For instance, silencing of isoflavone (B191592) synthase (IFS) and chalcone reductase (CHR) genes in soybean was shown to impair the plant's defense mechanisms, which are dependent on isoflavonoid products. nih.gov

Overexpression: This involves inserting additional copies of a gene or placing it under the control of a strong promoter to increase the production of the corresponding enzyme. Overexpressing a rate-limiting enzyme in the this compound pathway could lead to an increased yield of the compound. Similarly, heterologous expression, where a gene from one organism is expressed in another (like yeast or a different plant), is a common strategy to characterize enzyme function and to engineer the production of valuable compounds. diva-portal.org For example, over-expressing the LjG6DT prenyltransferase in L. japonicus hairy roots led to increased accumulation of the prenylated isoflavonoid wighteone. researchgate.net

While these studies have not been specifically reported for this compound, they represent standard and powerful approaches used in the broader field of flavonoid biosynthetic research to elucidate pathways and enhance the production of desired metabolites. nih.govacs.org

Chemoenzymatic Approaches to this compound Analogues

Chemoenzymatic synthesis combines the strengths of chemical synthesis and enzymatic catalysis to produce complex molecules. mdpi.com This approach is particularly valuable for generating analogues of natural products like this compound, allowing for the creation of novel structures with potentially new or enhanced biological activities. nih.gov

The general strategy involves the chemical synthesis of a core scaffold, which is then modified by one or more enzymatic steps. mdpi.comresearchgate.net For this compound analogues, a dihydroflavonol core could be synthesized chemically. This core could then serve as a substrate for a panel of enzymes. For instance, various prenyltransferase enzymes could be used to add prenyl or geranyl groups at different positions on the flavonoid ring system, a reaction that is often difficult to control with high selectivity using purely chemical methods. nih.govresearchgate.net Fungal prenyltransferases have shown promise due to their potential for broader substrate acceptance. researchgate.net

Furthermore, other classes of enzymes like glycosyltransferases, hydroxylases, and methyltransferases could be used in a modular fashion to generate a library of this compound analogues with diverse substitution patterns. This approach allows for the targeted diversification of the natural product structure, which is a key strategy in modern drug discovery. nih.gov While a specific chemoenzymatic route to this compound analogues has not been published, the principles and tools for such an endeavor are well-established within the field of natural product synthesis. mdpi.comnorthwestern.edu

Chemical Synthesis and Derivatization of Isomundulinol

Total Synthesis Strategies for Isomundulinol

While this compound has been isolated from natural sources such as Mundulea chapelieri acs.orgvt.edu, a completed total synthesis has not been prominently reported in peer-reviewed literature. Therefore, this section outlines potential strategies based on established methodologies for the synthesis of related flavonoids and complex heterocyclic systems.

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inlibretexts.org For this compound (Structure 1 ), a logical retrosynthetic plan would involve several key disconnections, as illustrated in Figure 1.

Disconnection 1 (C-O Bond, C-Ring): The most apparent disconnection is the ether linkage of the dihydropyran ring (C-ring). This suggests an intramolecular cyclization, such as a Michael addition or an oxa-Michael reaction, of a chalcone (B49325) precursor (2 ). This is a common strategy in flavonoid synthesis.

Disconnection 2 (Cα-Cβ Bond): The chalcone intermediate 2 can be disconnected at the Cα-Cβ bond, leading to two simpler fragments: a substituted acetophenone (B1666503) derivative (3 ) and a substituted benzaldehyde (B42025) derivative (4 ). This disconnection corresponds to a Claisen-Schmidt condensation in the forward synthesis.

Disconnection 3 (Chromene Ring): The dimethylchromene ring on fragment 3 can be simplified. A key disconnection across the ether bond and the C-C bond of the pyran ring points towards a precursor phloroglucinol (B13840) derivative (5 ) and a prenyl source like 3-methyl-2-butenal. This corresponds to a chromenylation reaction in the forward synthesis.

This analysis breaks down the complex structure of this compound into manageable, simpler precursors that can be synthesized or procured. slideshare.netegrassbcollege.ac.in

A primary challenge in the synthesis of this compound is the stereoselective formation of the two contiguous chiral centers at the C2 and C3 positions, which have a (2R, 3R) absolute configuration. vt.eduresearchgate.net

Stereoselective Approaches:

Asymmetric Dihydroxylation/Cyclization: A powerful strategy involves the Sharpless asymmetric dihydroxylation of the corresponding chalcone intermediate (2 ). This would install the two hydroxyl groups with the desired stereochemistry. A subsequent acid- or base-catalyzed intramolecular SN2 reaction would then form the C-ring, establishing the (2R, 3R) configuration.

Organocatalytic Methods: Modern organocatalysis offers robust methods for the stereoselective synthesis of flavanones. An asymmetric Michael addition of a phenol (B47542) to an α,β-unsaturated ketone, catalyzed by a chiral amine or squaramide, could be employed to construct the C-ring with high enantioselectivity.

Substrate-Controlled Synthesis: The inherent stereoelectronic properties of a precursor can be used to direct the formation of the desired stereoisomers. nih.gov

Regioselective Methodologies:

Chromene Ring Formation: The regioselective construction of the chromene ring onto the phloroglucinol core is critical. The reaction of a phloroglucinol derivative with a prenylating agent under specific conditions (e.g., using Lewis or Brønsted acids) can favor the desired linear annulation over the angular alternative.

Directed Ortho-Metalation (DoM): To control the placement of functional groups on the aromatic rings, DoM strategies can be employed. Using directing groups like methoxy (B1213986) or protected hydroxyls allows for regioselective lithiation followed by quenching with an appropriate electrophile.

Achieving high stereoselectivity is a formidable challenge that often requires extensive optimization of catalysts, reagents, and reaction conditions. rsc.orgorganic-chemistry.orgorgsyn.org

The total synthesis of this compound presents several inherent challenges that necessitate innovative solutions.

Key Challenges:

Stereochemical Control: As mentioned, the simultaneous and precise control of the (2R, 3R) stereochemistry is the most significant hurdle.

Functional Group Compatibility: The molecule contains multiple reactive sites, including phenols, a catechol B-ring, and an allylic ether. Protecting group strategies must be carefully orchestrated to avoid unwanted side reactions throughout the synthesis.

Potential Innovations:

Flow Chemistry: Employing continuous flow technologies could enhance reaction efficiency, safety, and scalability, particularly for sensitive or hazardous reactions.

Catalytic C-H Functionalization: Modern methods involving late-stage C-H functionalization could offer novel and more efficient routes to constructing the core skeleton or introducing substituents, potentially reducing the number of steps required. nih.gov

Semisynthesis of this compound and Analogues from Natural Precursors

Semisynthesis, which uses compounds isolated from natural sources as starting materials, can be a more practical and economical approach for producing complex molecules like this compound. wikipedia.org Natural products that are structurally related and more abundant, such as rotenone (B1679576) or other rotenoids co-isolated from Mundulea species, could serve as potential precursors. acs.org A hypothetical semisynthetic route could involve:

Isolation of an abundant rotenoid precursor.

Selective oxidative cleavage of the rotenoid E-ring.

Chemical manipulation and rearrangement of the resulting intermediates to form the flavanone (B1672756) B- and C-rings.

Stereochemical inversion or modification at specific centers if necessary to match the stereochemistry of this compound.

This approach leverages the complex scaffold already built by nature, significantly reducing the number of synthetic steps required compared to a total synthesis.

Design and Synthesis of this compound Derivatives and Analogues

Given its reported biological activities, including cytotoxicity against ovarian cancer cell lines, this compound is a promising lead compound for drug discovery. worktribe.com Synthesizing derivatives and analogues is essential for conducting structure-activity relationship (SAR) studies to identify the key structural features responsible for its bioactivity and to optimize its properties. researchgate.netdiva-portal.orgnih.gov

SAR studies involve systematically modifying a lead compound's structure and assessing the impact on its biological activity. collaborativedrug.comdrugdesign.org For this compound, several modification strategies can be envisioned to probe the importance of its different structural motifs. These modifications can be achieved through both total synthesis of analogues and semisynthesis on the natural product itself. jocpr.comnih.govnih.govrsc.orgmdpi.com

The following interactive table outlines potential chemical modifications for SAR studies of this compound.

| Target Position | Structural Feature | Proposed Modification | Synthetic Reaction | Rationale for SAR Study |

| B-Ring | Catechol (3',4'-OH) | Methylation (O-CH₃) | Williamson Ether Synthesis | Investigate the role of free hydroxyls in hydrogen bonding with biological targets. |

| B-Ring | Catechol (3',4'-OH) | Fluorination (F) | Nucleophilic Aromatic Substitution | Evaluate the impact of electronic properties on activity. |

| C-Ring | C3-Hydroxyl (-OH) | Esterification (O-Ac) | Acylation | Determine if the hydroxyl is a key interaction point or can be a pro-drug site. |

| C-Ring | C3-Hydroxyl (-OH) | Deoxygenation | Barton-McCombie Deoxygenation | Assess the importance of the C3 hydroxyl group for activity. |

| A-Ring | C5-Hydroxyl (-OH) | Alkylation (O-R) | Williamson Ether Synthesis | Probe the steric and electronic requirements of the pocket binding the A-ring. |

| Chromene Ring | Dimethyl group | Removal of methyl groups | Demethylation | Study the role of the gem-dimethyl groups in lipophilicity and binding. |

| Chromene Ring | Double bond | Hydrogenation | Catalytic Hydrogenation | Examine the importance of the pyran ring's planarity and electronic nature. |

These targeted modifications would generate a library of this compound analogues, and their subsequent biological evaluation would provide crucial insights into the pharmacophore, guiding the design of more potent and selective therapeutic agents.

Library Synthesis Approaches for Biological Evaluation

The development of new therapeutic agents often relies on the systematic exploration of a lead compound's chemical structure to optimize its biological activity and pharmacokinetic properties. A key strategy in medicinal chemistry is the synthesis of a chemical library—a collection of structurally related compounds—to facilitate this exploration through structure-activity relationship (SAR) studies. oncodesign-services.com While specific, large-scale library synthesis initiatives focused exclusively on this compound are not extensively detailed in publicly available literature, the approaches used for the broader class of isoflavones, to which this compound belongs, provide a well-established framework. nih.gov

The primary goal of synthesizing an isoflavone (B191592) derivative library is to systematically modify different parts of the molecular scaffold and evaluate how these changes affect a specific biological endpoint, such as anticancer or anti-diabetic activity. nih.govmdpi.com This process allows researchers to identify which functional groups and structural features are crucial for potency and selectivity. oncodesign-services.com

Strategies for generating isoflavone libraries typically involve late-stage functionalization of the core structure, allowing for the rapid creation of diverse analogs from a common intermediate. Key synthetic approaches include:

Modification of the A- and B-rings: Introducing a variety of substituents (e.g., hydroxyl, methoxy, alkyl groups) onto the aromatic A- and B-rings of the isoflavone core is a common strategy. This can be achieved through various synthetic transformations. For instance, the Suzuki-Miyaura coupling reaction is a powerful tool for creating new carbon-carbon bonds, enabling the attachment of diverse aryl and heteroaryl groups to the isoflavone framework. nih.gov One documented approach involves the coupling of a 3-iodochromone intermediate with various boronic acids to furnish B-ring substituted isoflavones. nih.gov

Derivatization of Hydroxyl Groups: The phenolic hydroxyl groups on the isoflavone skeleton are prime targets for modification. They can be converted into esters or ethers through alkylation or esterification reactions, allowing for the exploration of how changes in hydrogen bonding capacity and lipophilicity impact biological activity. nih.gov

Molecular Hybridization: This strategy involves combining the isoflavone scaffold with other pharmacologically active moieties to create hybrid molecules with potentially novel or enhanced biological activities. nih.gov

A representative example of a library synthesis approach for isoflavone analogs aimed at anticancer evaluation is outlined below. The synthesis starts from a substituted acetophenone, which is converted into a 3-iodochromone intermediate. This key intermediate can then be subjected to coupling reactions with a library of boronic acids to generate a diverse set of final isoflavone products.

| Starting Material | Key Intermediate | Coupling Partner | Representative Product Class | Biological Target |

| Substituted Acetophenones | 3-Iodochromones | Aryl/Heteroaryl Boronic Acids | B-ring modified isoflavones | Anticancer nih.gov |

| Hydroxylated Isoflavones | Isoflavone Precursors | Alkyl Halides / Acyl Chlorides | 7-O-derivatives | Anticancer nih.gov |

| Genistein (B1671435) | Genistein | Sulfuric Acid / Isopropyl Alcohol | Sulfonated and Isopropylated derivatives | Anti-diabetic mdpi.com |

The biological evaluation of such libraries allows for the establishment of a clear SAR. For example, studies on isoflavone derivatives have shown that the type and position of substituents on the B-ring can dramatically influence their antiproliferative activity against cancer cell lines. nih.gov This information is invaluable for guiding the design of next-generation compounds with improved potency and a more favorable safety profile.

Advanced Structural Elucidation Methodologies for Isomundulinol

Spectroscopic Techniques in Isomundulinol Structural Determination

Spectroscopy is the cornerstone of molecular structure elucidation, studying the interaction between matter and electromagnetic radiation. libretexts.orglehigh.edu Different regions of the electromagnetic spectrum provide specific information about a molecule's functional groups, bonding, and atomic arrangement. uobabylon.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for elucidating the structure of organic molecules. numberanalytics.com It provides detailed information about the carbon-hydrogen framework of a compound. The structures of novel flavonoids, including this compound, have been successfully determined using 1D and 2D NMR experiments. drugbank.comafricaresearchconnects.comresearchgate.net

1D NMR: One-dimensional NMR, including ¹H and ¹³C NMR, offers fundamental insights into the molecular structure.

¹H NMR provides information on the chemical environment of protons, their multiplicity (splitting patterns), and integration (number of protons). emerypharma.com

¹³C NMR reveals the number of unique carbon atoms and their chemical environments.

2D NMR: Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms within a molecule. ulethbridge.ca For this compound, experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) were instrumental.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is critical for assembling the complete molecular skeleton.

The comprehensive analysis of 1D and 2D NMR data allows for the unambiguous assignment of all proton and carbon signals in the this compound molecule, thereby establishing its planar structure. drugbank.comresearchgate.net

Interactive Table: Representative NMR Data for this compound

| Atom No. | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) | COSY Correlations | HMBC Correlations |

| Data not publicly available. | Data not publicly available. | Data not publicly available. | Data not publicly available. | Data not publicly available. |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. savemyexams.com It works by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z). khanacademy.org High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which allows for the determination of the molecular formula.

In the study of this compound, mass spectrometry was used to establish its molecular formula. researchgate.net The fragmentation pattern observed in the mass spectrum provides additional structural information, as the molecule breaks apart in a predictable manner, revealing the nature of its constituent parts. savemyexams.comlibretexts.org The analysis of these fragments helps to confirm the proposed structure derived from NMR data.

Interactive Table: Mass Spectrometry Data for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Interpretation |

| [M+H]⁺ | Data not publicly available. | Molecular Ion (Protonated) |

| Fragment 1 | Data not publicly available. | Structural Fragment |

| Fragment 2 | Data not publicly available. | Structural Fragment |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic properties of a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions within the molecule. libretexts.org Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of groups such as hydroxyl (-OH), carbonyl (C=O), and aromatic rings in this compound. libretexts.orgfunaab.edu.ng

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. uobabylon.edu.iq It is particularly useful for identifying conjugated systems, such as aromatic rings and double bonds, which are present in the flavonoid structure of this compound. mrclab.com The wavelength of maximum absorption (λmax) provides information about the extent of conjugation.

Interactive Table: Spectroscopic Data (IR and UV-Vis) for this compound

| Spectroscopic Technique | Wavelength/Wavenumber | Interpretation |

| UV (λmax) | Data not publicly available. | Indicates presence of chromophores and conjugated systems. |

| IR (νmax) | Data not publicly available. | Indicates presence of specific functional groups (e.g., -OH, C=O). |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute stereochemistry. wikipedia.orglibretexts.orgnih.gov This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the precise positions of all atoms in the molecule can be determined. wikipedia.org While powerful, this method is contingent upon the ability to grow high-quality crystals of the compound, which can be a significant challenge for complex natural products. There is currently no publicly available information indicating that the absolute configuration of this compound has been determined by X-ray crystallography.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of right- and left-circularly polarized light by chiral molecules. nih.govwikipedia.orgjascoinc.com This technique is particularly useful for determining the absolute configuration of chiral compounds in solution. nih.gov The CD spectrum provides information about the stereochemical features of a molecule. africaresearchconnects.com For complex molecules like this compound, the experimental CD spectrum can be compared with computationally predicted spectra for different possible stereoisomers to determine the absolute configuration. nih.gov The use of CD spectroscopy has been noted as a powerful tool for assessing the absolute configuration of related flavonoids. researchgate.net

Computational Chemistry Approaches in Structural Confirmation

Computational chemistry has become an increasingly vital tool in the structural elucidation of natural products. researchgate.netuni-frankfurt.de Methods such as Density Functional Theory (DFT) can be used to calculate and predict various spectroscopic properties, including NMR chemical shifts and CD spectra, for a proposed structure. nih.govuni-frankfurt.de These calculated data can then be compared with the experimental data. A strong correlation between the experimental and computed data provides a high degree of confidence in the proposed structure and can be particularly useful in confirming the relative and absolute stereochemistry of a molecule like this compound. researchgate.net

Biological Activities and Mechanistic Investigations of Isomundulinol Pre Clinical Focus

Antimicrobial Activities and Mechanisms of Action

Research into the antimicrobial effects of Isomundulinol has primarily been conducted as part of broader studies on extracts from plants in which it is a constituent. These studies provide an initial indication of antimicrobial potential, though data specific to the purified compound is limited.

This compound is one of several flavonoids identified in extracts of Mundulea sericea, a plant whose constituents have demonstrated antibacterial properties. tandfonline.comnih.gov In laboratory assays, extracts containing a mixture of compounds, including this compound, were shown to be active against a panel of bacteria. The tested pathogens included the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, and the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa. tandfonline.comnih.gov One study reported the minimum inhibitory quantities (MIQ) for the constituents of M. sericea to be in the range of 0.01 to 100 µg. tandfonline.com

However, these studies evaluated the activity of complex extracts or fractions containing multiple flavonoids. The specific contribution of this compound to the observed antibacterial effects has not been individually determined. Furthermore, detailed mechanistic studies to identify the specific cellular targets or pathways affected by this compound in bacteria have not been reported in the available scientific literature.

Similar to the antibacterial investigations, the antifungal potential of this compound has been inferred from studies on its source plant, Mundulea sericea. Constituents from this plant have shown activity against the pathogenic yeast Candida albicans. tandfonline.comnih.gov The reported minimum inhibitory quantities (MIQ) for the plant's constituents ranged from 0.01 to 100 µg. tandfonline.com As with its antibacterial activity, the specific efficacy of isolated this compound against fungal pathogens remains to be elucidated, and its precise mechanism of fungal inhibition is currently unknown.

Based on a review of the available scientific literature, no studies have been published that specifically investigate or report on the antiviral modulatory effects of this compound.

There is currently no information available in peer-reviewed literature regarding the development of microbial resistance specifically to this compound or the potential mechanisms that microbes might employ to counteract its activity.

Antiplasmodial and Antileishmanial Activities

Information regarding the antiplasmodial and antileishmanial activities of this compound is not available in the provided search results. Scientific literature detailing its efficacy against Plasmodium or Leishmania species could not be located.

Efficacy against Plasmodium falciparum Strains

There is no specific data available on the efficacy of this compound against strains of Plasmodium falciparum.

Efficacy against Leishmania donovani Strains

There is no specific data available on the efficacy of this compound against strains of Leishmania donovani.

Mechanisms of Action in Parasitic Models

The mechanism of action for this compound in parasitic models has not been described in the available research.

Other Biological Activities and Mechanistic Insights (e.g., Enzyme Inhibition)

Details concerning other biological activities, such as enzyme inhibition, by this compound are not documented in the provided search results.

Structure Activity Relationship Sar Studies of Isomundulinol

Identification of Key Pharmacophoric Elements

Detailed pharmacophore models specifically for Isomundulinol have not been published. A pharmacophore represents the essential three-dimensional arrangement of functional groups that is responsible for a molecule's biological activity. For flavonoids in general, key pharmacophoric features often include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic regions, which contribute to their interaction with biological targets. etflin.commdpi.comnih.govresearchgate.netscienceasia.org The exploration of topological pharmacophore patterns for a range of natural products, including this compound, is noted in the COCONUT database, suggesting its inclusion in broader computational screening efforts.

Impact of Functional Group Modifications on Biological Potency

There is no specific information available in the searched literature regarding the synthesis of this compound derivatives and the subsequent evaluation of their biological potency. SAR studies on other flavonoids, particularly those with prenyl groups, have shown that modifications to the flavonoid scaffold can significantly impact bioactivity. For instance, the position of prenylation and the presence and pattern of hydroxyl and methoxy (B1213986) groups are known to influence the biological effects of flavonoids. nih.govmdpi.commdpi.com However, without specific studies on this compound, any discussion on the impact of such modifications would be speculative.

Stereochemical Influences on Activity and Selectivity

The stereochemistry of flavonoids can play a crucial role in their biological activity. nih.govnih.govresearchgate.netmdpi.com this compound has been reported to have an R-configuration at the C-2 position of its flavanone (B1672756) core. The specific stereochemistry at other chiral centers and its influence on biological activity and selectivity have not been detailed in the available literature. Studies on other flavanols have demonstrated that different stereoisomers can have profoundly different absorption, metabolism, and biological effects. nih.gov

Computational Modeling for SAR Elucidation

No specific computational modeling studies for the SAR elucidation of this compound were found in the search results. Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) are powerful tools for understanding how a molecule's structure relates to its activity and for guiding the design of new, more potent analogs. nih.govmdpi.com While these methods are widely applied to flavonoids, their specific application to this compound has not been reported.

Analytical Methodologies for Isomundulinol Quantification and Detection in Research

Chromatographic Methods for Purity Assessment and Quantificationacs.orgdiva-portal.org

Chromatographic techniques are essential for separating Isomundulinol from other compounds in a mixture, a critical step for both purification and accurate quantification. The choice of method depends on the research goal, whether it is for initial screening, preparative isolation, or precise quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a key technique for the final purification and purity assessment of this compound. In research settings, analytical HPLC is used to determine the purity of a sample, while preparative HPLC is used to isolate the compound in larger quantities.

Research on the isolation of this compound from Mundulea chapelieri utilized a reversed-phase HPLC system for purification. acs.org A typical setup involves a C18 column, which separates compounds based on their hydrophobicity. This compound, being a flavonoid, can be effectively separated from other related natural products using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic or acetic acid to improve peak shape. For quantification, a calibration curve is constructed by running known concentrations of a purified this compound standard and measuring the corresponding peak areas from the detector.

Table 1: HPLC System Parameters Used in this compound Research

| Parameter | Specification |

|---|---|

| Instrument | Shimadzu LC-10AT |

| Column | Varian Dynamax C18 (250 × 10 mm) |

| Detection | UV-Vis Detector (wavelength determined by UV spectrum) |

Data sourced from research on the isolation of this compound. acs.org

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method widely used for the initial screening of plant extracts and for monitoring the progress of purification. diva-portal.org In the study of compounds from Mundulea sericea, analytical TLC was performed on silica (B1680970) gel 60 F254 plates to identify fractions containing flavonoids like this compound. diva-portal.org

Spots on the TLC plate are visualized under UV light, where compounds with chromophores appear as dark spots on a fluorescent background. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify compounds. For preparative purposes, after separation on a larger plate, the silica band corresponding to this compound can be scraped off and the compound eluted with a suitable solvent. diva-portal.org

Spectrometric Detection Techniques in Research Samplesacs.orgdiva-portal.org

Spectrometric techniques are used to detect and quantify this compound following chromatographic separation. These methods rely on the interaction of the molecule with electromagnetic radiation.

UV-Visible (UV-Vis) spectroscopy is a straightforward and widely accessible method for determining the concentration of this compound in a solution. wikipedia.orgtechnologynetworks.com As a flavonoid, this compound possesses a chromophore system that absorbs light in the UV-Vis range. acs.org The absorbance is directly proportional to the concentration of the compound in the solution, a relationship described by the Beer-Lambert law. wikipedia.orglibretexts.org

To determine the concentration, a UV-Vis spectrum of a purified sample is first recorded to identify the wavelength of maximum absorbance (λmax). For this compound, characteristic negative and positive Cotton effects have been observed at 302 nm and 325 nm, respectively. acs.org A calibration curve is then prepared by measuring the absorbance of several solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Mass Spectrometry (MS) is a highly sensitive and specific technique used for the identification and quantification of this compound. acs.org When coupled with liquid chromatography (LC-MS), it allows for the separation of the compound from a complex mixture before it enters the mass spectrometer for detection. bioxpedia.comeag.com The mass spectrometer ionizes the molecule and separates the resulting ions based on their mass-to-charge ratio (m/z).

For precise and sensitive quantification, particularly at low concentrations, tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govchromatographyonline.com In this technique, a specific parent ion for this compound is selected in the first mass analyzer, fragmented, and then a specific fragment (product ion) is monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides very high selectivity and is the gold standard for quantitative bioanalysis. eag.comnih.gov Although a specific MRM method for this compound is not widely published, its development would follow standard procedures based on the fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) is also used to confirm the elemental composition of this compound by providing a highly accurate mass measurement. acs.org

Table 2: Mass Spectrometry Instrumentation in this compound Research

| Parameter | Specification |

|---|---|

| Instrument Type | High-Resolution Mass Spectrometer |

| Model Example | JEOL JMS-HX-110 |

| Application | Structural Elucidation, Molecular Weight Determination |

Data sourced from the characterization of this compound. acs.org

Bioanalytical Approaches for this compound in Biological Research Matrices (e.g., cell culture media, animal tissues)nih.govpnrjournal.com

When studying the effects of this compound in biological systems, such as in cell cultures or animal models, it is often necessary to measure its concentration in complex biological matrices. pnrjournal.com Bioanalytical methods are developed to accurately quantify a compound in the presence of endogenous substances like proteins, lipids, and salts. europa.euscispace.com

The standard workflow for bioanalysis involves sample preparation followed by a highly selective and sensitive analytical technique, typically LC-MS/MS. pnrjournal.comasiapharmaceutics.info

Sample Preparation : The first step is to extract this compound from the biological matrix and remove interfering components. Common techniques include:

Protein Precipitation (PPT) : An organic solvent (e.g., acetonitrile) is added to the sample (e.g., plasma or cell lysate) to precipitate proteins, which are then removed by centrifugation.

Liquid-Liquid Extraction (LLE) : The sample is mixed with an immiscible organic solvent. This compound partitions into the organic layer, which is then separated and evaporated.

Solid-Phase Extraction (SPE) : The sample is passed through a cartridge containing a solid sorbent that retains this compound, while interferences are washed away. The compound is then eluted with a small volume of solvent.

Quantification : After extraction, the sample is analyzed, most commonly by LC-MS/MS. pnrjournal.com The high selectivity of this method minimizes the impact of any remaining matrix components, allowing for accurate quantification even at very low concentrations. Method validation is a critical part of this process, ensuring the assay is accurate, precise, and reproducible for the intended biological matrix. europa.eu

In studies where this compound's cytotoxicity was evaluated against cell lines like A2780 human ovarian cancer cells, such bioanalytical methods would be essential to correlate the observed biological effect with the actual concentration of the compound in the cell culture media or within the cells over time. acs.orgdiva-portal.org

Future Research Directions and Perspectives on Isomundulinol

Exploration of Undiscovered Biological Activities and Molecular Targets

While isoflavonoids are broadly recognized for a range of biological activities, including antioxidant and estrogenic effects, the specific profile of Isomundulinol is not fully elucidated. frontiersin.org A primary future objective is to systematically screen for novel biological activities beyond the currently presumed scope. Given the activities of structurally related isoflavonoids like genistein (B1671435) and daidzein (B1669772), promising areas for investigation include anti-inflammatory, neuroprotective, and anti-cancer properties. frontiersin.orgoaepublish.commdpi.com

Identifying the molecular targets of this compound is critical to understanding its mechanism of action and is a vital component of natural product-based drug development. nih.gov Modern target discovery has moved beyond traditional methods to embrace innovative, omics-based strategies. nih.gov Techniques such as chemical proteomics, network pharmacology, and computational modeling can be employed to predict and validate the direct binding partners of this compound within the cellular proteome. frontiersin.orgnih.gov For instance, network pharmacology can identify potential targets by analyzing the intersection between compound-target predictions and disease-associated genes, which can then be validated through molecular docking and dynamics simulations. nih.gov Such in silico approaches, combined with experimental validation, will be instrumental in uncovering the specific proteins and pathways modulated by this compound, paving the way for its development as a targeted therapeutic agent.

| Potential Biological Activity | Potential Molecular Target(s) | Rationale / Supporting Evidence from Related Compounds | Suggested Investigative Approach |

|---|---|---|---|

| Anti-cancer | Kinases (e.g., ROS-1), STAT3, VEGFA, HSP90AA1 | Flavonoids have been identified as potential ROS-1 kinase inhibitors for NSCLC. mdpi.com Other natural products target STAT3 and VEGFA in cancer progression. nih.gov Genistein shows preclinical anti-cancer effects. researchgate.net | Cell-based proliferation assays (e.g., against NSCLC cell lines); Molecular docking and network pharmacology analysis. nih.gov |

| Anti-inflammatory | NF-κB pathway, Cytokines (e.g., TNFα, IL-6) | Polyphenols like quercetin (B1663063) demonstrate anti-inflammatory effects by reducing expression of TNFα and IL-6. mdpi.com Curcumin is known to inhibit the NF-κB pathway. dovepress.com | In vitro assays in immune cells (e.g., macrophages); Proteomic analysis of treated cells to measure cytokine levels. |

| Neuroprotective | Estrogen Receptors (ERs), PI3K/AKT pathway | Isoflavones are known phytoestrogens that can interact with ERs. frontiersin.org Quercetin has been shown to inhibit apoptosis in neuronal cells via the PI3K/AKT pathway. mdpi.com | Neuronal cell culture models of oxidative stress or neurodegeneration; Binding assays with ERα and ERβ. |

| Cardiovascular Protection | Renin–Angiotensin System components | Dietary polyphenols, including isoflavones, are studied for their potential to prevent diabetic nephropathy and for cardiovascular protective properties. mdpi.com | In vivo models of cardiovascular disease; Metabolomic studies to assess impact on relevant biomarkers. |

Challenges in Sustainable Production and Supply for Research

A significant bottleneck in the research and development of novel natural products like this compound is securing a stable and sustainable supply. Isoflavonoids are often found in low abundance and are primarily restricted to leguminous plants, making large-scale extraction economically and environmentally challenging. frontiersin.orgnih.gov The reliance on natural sourcing raises several sustainability concerns, including the over-harvesting of plant resources, land use, and the generation of significant waste from extraction and purification processes. output.industriesmdpi.com

Furthermore, the complexity of natural product manufacturing presents financial and logistical hurdles. output.industries The high initial investment required for green technology and efficient extraction infrastructure can be a major barrier, particularly for academic research labs and small-to-medium-sized enterprises. output.industries Establishing a sustainable supply chain requires overcoming challenges in waste management, reducing energy consumption, and ensuring that agricultural practices are environmentally sound. mdpi.complanetforward.org Addressing these issues is paramount for enabling the extensive preclinical and clinical studies necessary to validate the therapeutic potential of this compound.

Opportunities for Synthetic Biology and Metabolic Engineering for Enhanced Production

To overcome the limitations of natural extraction, synthetic biology and metabolic engineering offer powerful and sustainable alternatives for the production of this compound. frontiersin.orgbiotechrep.ir These approaches involve engineering microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, to function as cellular factories for the heterologous biosynthesis of isoflavonoids. frontiersin.orgnih.gov This strategy has been successfully employed for producing precursor isoflavonoids like genistein and daidzein by introducing the necessary enzymatic pathways. frontiersin.org

The production of this compound would require a multi-step engineering process. First, the core isoflavonoid (B1168493) biosynthetic pathway, which originates from the amino acid phenylalanine, must be established in the microbial host. frontiersin.org This involves expressing a suite of enzymes, including phenylalanine ammonia (B1221849) lyase (PAL), chalcone (B49325) synthase (CHS), and isoflavone (B191592) synthase (IFS). nih.gov Subsequently, specific tailoring enzymes, particularly prenyltransferases responsible for adding the characteristic prenyl groups to the isoflavone scaffold, would need to be identified, characterized, and co-expressed. The modularity of synthetic biology allows for the optimization of this pathway through techniques like gene dosage tuning and metabolic flux analysis to maximize yield and minimize toxic byproducts. biotechrep.ir This approach not only provides a scalable and sustainable source of this compound but also enables the production of novel analogues for structure-activity relationship studies. nih.gov

| Engineering Step | Key Genes/Enzymes Required | Precursor(s) | Product(s) | Potential Host Organism | Rationale/Objective |

|---|---|---|---|---|---|

| 1. Phenylpropanoid Pathway | PAL, C4H, 4CL | L-Phenylalanine | p-Coumaroyl-CoA | S. cerevisiae | Establish the foundational pathway for all flavonoid biosynthesis. frontiersin.org |

| 2. Flavonoid Core Synthesis | CHS, CHI | p-Coumaroyl-CoA, Malonyl-CoA | Naringenin (B18129) | S. cerevisiae | Produce the common precursor for flavonoids and isoflavonoids. nih.gov |

| 3. Isoflavonoid Scaffolding | IFS, IFD/HID | Naringenin | Genistein (or other core isoflavone) | S. cerevisiae | Divert metabolic flux from flavonoids to the isoflavonoid backbone. frontiersin.orgnih.gov |

| 4. Prenylation | Prenyltransferase(s) | Genistein, Dimethylallyl Pyrophosphate (DMAPP) | Prenylated Intermediates | S. cerevisiae | Add the isoprenoid side chains characteristic of this compound. nih.gov |

| 5. Final Tailoring Steps | Cyclases, other modifying enzymes | Prenylated Intermediates | This compound | S. cerevisiae | Perform the final chemical modifications to yield the target molecule. |

Integration of this compound Research with Systems Biology and Omics Technologies

A systems biology approach, which integrates multi-omics data, offers a holistic perspective to understand the complex interactions of this compound within a biological system. nih.gov Rather than focusing on a single target, this strategy aims to build a comprehensive picture of the cellular response to the compound. nih.gov Omics technologies—including genomics, transcriptomics, proteomics, and metabolomics—are essential tools for identifying the full spectrum of molecular changes induced by this compound. nih.govresearchgate.net

For example, transcriptomic (RNA-seq) and proteomic analyses of cells treated with this compound can reveal widespread changes in gene and protein expression, highlighting the pathways that are most significantly perturbed. nih.gov Metabolomics can provide a functional readout of these changes by quantifying shifts in cellular metabolites. northwestern.edu Integrating these large datasets can help construct detailed molecular interaction networks, uncover novel mechanisms of action, identify biomarkers of response, and discover potential off-target effects that would be missed by traditional, hypothesis-driven approaches. nih.govnih.gov This integrative strategy is crucial for accelerating the translation of this compound from a laboratory compound to a well-understood therapeutic candidate.

This compound as a Scaffold for Novel Chemical Biology Probes

Natural products are often described as "privileged scaffolds" because they have evolved to interact with specific biological macromolecules, making them ideal starting points for the development of chemical probes. nih.govacs.org this compound, with its rigid, complex, and stereochemically rich structure, is an excellent candidate for development into a chemical probe to investigate cellular processes.

This involves the strategic chemical modification of the this compound structure to incorporate reporter tags, such as fluorescent dyes or affinity handles like biotin, without disrupting its native biological activity. acs.orgresearchgate.net These probes can then be used in techniques like activity-based protein profiling (ABPP) or affinity chromatography to "fish" for and identify direct binding partners from complex cell lysates. nih.govcreative-biolabs.com Such tools are invaluable for validating molecular targets, mapping biochemical pathways, and understanding the compound's mechanism of action in its native cellular environment. nih.govmskcc.org The development of an this compound-based chemical toolset would significantly enhance its value as a research tool beyond its direct therapeutic potential.

Prospects for Pre-clinical Development and Academic Collaboration

The path from a promising natural product to a clinical drug is long and requires rigorous pre-clinical evaluation. nuvisan.com For this compound, this will involve comprehensive studies on its formulation, pharmacokinetics (absorption, distribution, metabolism, and excretion), and toxicology. oaepublish.comnuvisan.com A major hurdle for many isoflavonoids is poor solubility and low bioavailability, which may necessitate advanced formulation strategies, such as nanoformulations, to improve their therapeutic efficacy. oaepublish.com

Given the significant costs and multidisciplinary expertise required for pre-clinical development, collaboration between academic institutions and industrial partners is essential. hilarispublisher.com Academia often drives the initial discovery, target identification, and mechanism-of-action studies, while industry provides the resources and experience in drug development, manufacturing, and navigating the regulatory process. hilarispublisher.comuantwerpen.be Collaborative initiatives, such as joint research programs and public-private partnerships, can pool resources, share risks, and accelerate the translation of basic research findings into tangible therapeutic solutions. hilarispublisher.comillinois.edu Fostering these collaborations will be critical to realizing the full therapeutic promise of this compound.

Q & A

Q. What frameworks are recommended for prioritizing this compound derivatives in drug discovery pipelines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.